Whitepaper: Fundamental Properties and Pharmacological Workflows of 4-Phenyl-3H-1,2-dithiole-3-thione
Whitepaper: Fundamental Properties and Pharmacological Workflows of 4-Phenyl-3H-1,2-dithiole-3-thione
Executive Summary
4-Phenyl-3H-1,2-dithiole-3-thione (4-PDT) is a structurally unique organosulfur compound belonging to the dithiolethione class. Characterized by its sulfur-rich heterocyclic core, 4-PDT has emerged as a critical scaffold in modern drug development. Its pharmacological significance is driven by a dual-action mechanism: it acts as a controlled donor of the endogenous gasotransmitter hydrogen sulfide (H₂S) and serves as a potent electrophilic activator of the Nrf2/ARE antioxidant pathway 1. This whitepaper provides an in-depth technical analysis of 4-PDT’s physicochemical properties, mechanistic pathways, and the self-validating experimental protocols required to accurately quantify its biological activity.
Physicochemical Profile and Structural Dynamics
The biological efficacy of 4-PDT is intrinsically linked to its molecular structure. The 1,2-dithiole-3-thione ring is highly electrophilic, particularly at the C5 position, making it susceptible to nucleophilic attack by biological thiols 1. Furthermore, its lipophilicity dictates its ability to cross lipid bilayers, which directly correlates with its antibacterial properties 2.
Table 1: Fundamental Physicochemical Properties of 4-PDT
| Property | Value | Source |
| IUPAC Name | 4-phenyl-3H-1,2-dithiole-3-thione | 3 |
| CAS Number | 3354-37-8 | 3 |
| Molecular Formula | C₉H₆S₃ | 3 |
| Molecular Weight | 210.34 g/mol | 3 |
| LogP (Hydrophobicity) | 3.23 | 2 |
| Antibacterial MIC (S. aureus) | 1.02 – 1.428 mg/mL | 2 |
Mechanistic Pathways: H₂S Donation and Nrf2 Activation
The therapeutic potential of 4-PDT is anchored in two interconnected biochemical events:
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Thiol-Triggered H₂S Release : Unlike inorganic sulfide salts (e.g., NaHS) that release H₂S instantaneously, 4-PDT requires activation. Endogenous thiols like Glutathione (GSH) or L-cysteine act as nucleophiles, attacking the dithiolethione ring. This ring-opening event leads to a sustained, slow-release profile of H₂S [[1]](), which is vital for preventing the toxicity associated with rapid sulfide spikes.
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Nrf2/ARE Axis Activation : The electrophilic nature of 4-PDT allows it to covalently modify critical cysteine sensors (e.g., Cys151) on the Keap1 repressor protein. This modification halts the ubiquitination of Nrf2, allowing it to translocate to the nucleus, bind the Antioxidant Response Element (ARE), and drive the transcription of Phase II detoxifying enzymes like NQO1 and GST [[4]]().
Nrf2/ARE signaling pathway activation by the electrophilic scaffold of 4-Phenyl-3H-1,2-dithiole-3-thione.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of 4-PDT must utilize self-validating experimental systems. The following protocols detail the exact methodologies and the causality behind each procedural choice.
Thiol-Triggered H₂S Release Kinetics (Methylene Blue Assay)
Because H₂S is a highly volatile and reactive gas, direct measurement in open systems leads to false negatives. The Methylene Blue assay traps the gas chemically, converting it into a stable chromophore.
Protocol Steps & Causality:
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Stock Preparation : Dissolve 4-PDT in anhydrous DMSO to a 10 mM concentration.
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Causality: 4-PDT is highly lipophilic (LogP 3.23) [[2]](). Aqueous buffers cause immediate precipitation. Anhydrous DMSO prevents premature hydrolysis.
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Reaction Initiation : Dilute the stock to 100 µM in 50 mM Phosphate Buffer (pH 7.4) containing 1 mM L-Cysteine.
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Causality: H₂S release from dithiolethiones is not spontaneous; it requires a nucleophilic trigger 1. Maintaining pH 7.4 ensures a physiological fraction of the L-Cysteine is in the highly reactive thiolate (S⁻) form.
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Trapping (Time-Course) : At 15-minute intervals, transfer 500 µL of the reaction mixture into tubes containing 1% Zinc Acetate (500 µL).
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Causality: Zinc acetate immediately precipitates the volatile H₂S as stable Zinc Sulfide (ZnS). This "freezes" the reaction at exact time points, validating the kinetic curve by preventing gas escape.
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Derivatization & Readout : Add N,N-dimethyl-p-phenylenediamine (NNDPD) in HCl, followed by FeCl₃. Incubate for 20 minutes, then measure absorbance at 670 nm.
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Causality: FeCl₃ catalyzes the oxidative coupling of NNDPD with trapped sulfide to form Methylene Blue. Reading at 670 nm isolates the peak absorbance of the phenothiazine system, eliminating background noise from the unreacted 4-PDT.
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Workflow for quantifying thiol-triggered H2S release from dithiolethiones via Methylene Blue.
Nrf2/ARE Phase II Enzyme Induction Assay (NQO1 Activity)
To prove that the electrophilic stress generated by 4-PDT genuinely activates cytoprotective pathways, downstream targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1) must be quantified 4.
Protocol Steps & Causality:
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Cell Culture : Seed Hepa1c1c7 murine hepatoma cells in 96-well plates.
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Causality: Hepa1c1c7 cells possess a highly responsive and well-characterized Nrf2/ARE pathway, making them the gold standard for Phase II enzyme induction assays.
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Treatment (Self-Validating Setup) : Treat cells for 24 hours with 10 µM 4-PDT. Include a vehicle control (0.1% DMSO) and a positive control (5 µM Sulforaphane).
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Causality: Sulforaphane proves the cellular machinery is responsive (positive validation); the vehicle control establishes the basal NQO1 expression level (negative validation).
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Enzymatic Readout : Lyse the cells using digitonin. Add a reaction mixture containing menadione (substrate) and MTT (tetrazolium dye). Monitor absorbance at 610 nm over 5 minutes.
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Causality: NQO1 specifically reduces menadione to menadiol, which subsequently reduces MTT to a blue formazan product. The kinetic rate of color formation at 610 nm is directly proportional to NQO1 activity, confirming functional Nrf2 activation by 4-PDT.
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References
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PubChem - 4-Phenyl-3H-1,2-dithiole-3-thione Compound Summary. National Institutes of Health (NIH).[Link]
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AACR Journals - Dithiolethiones for cancer chemoprevention: where do we stand? Cancer Epidemiology, Biomarkers & Prevention.[Link]
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JOCPR - Evaluation of antimicrobial activity of different dithiolethiones. Journal of Chemical and Pharmaceutical Research.[Link]
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NIH PMC - Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules.[Link]
